Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride
Overview
Description
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C10H10F3NO3·HCl. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride include:
- Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate
- Methyl 2-amino-2-[2-(methoxy)phenyl]acetate
- Methyl 2-amino-2-[2-(fluoromethoxy)phenyl]acetate .
Uniqueness
What sets this compound apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in research applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13;/h2-5,8H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOCIOAQSHSMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1OC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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